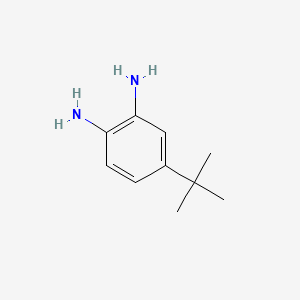

4-(Tert-butyl)benzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOSFXSXVXTKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330799 | |

| Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68176-57-8 | |

| Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tert-butyl)benzene-1,2-diamine (CAS: 68176-57-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butyl)benzene-1,2-diamine, a versatile aromatic diamine with significant applications in polymer chemistry and as a building block in the synthesis of complex organic molecules. This document details its physicochemical properties, synthesis, and key applications, with a focus on experimental procedures and logical workflows.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with a tert-butyl group and two adjacent amino functional groups.[1][2] This structure, particularly the bulky tert-butyl group and the reactive diamine moieties, imparts unique properties that are leveraged in various scientific and industrial applications.[1][2]

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifier Information | ||

| CAS Number | 68176-57-8 | [3][4] |

| Molecular Formula | C₁₀H₁₆N₂ | [3][4] |

| Molecular Weight | 164.25 g/mol | [3] |

| IUPAC Name | 4-tert-butylbenzene-1,2-diamine | [3][4] |

| InChI | InChI=1S/C10H16N2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3 | [2][3] |

| InChIKey | WLOSFXSXVXTKBU-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(C)(C)c1ccc(c(c1)N)N | [2][4] |

| Physical Properties | ||

| Physical Form | Solid, Powder | [5] |

| Melting Point | 98 °C | ChemicalBook |

| Boiling Point | 290.5 ± 33.0 °C (Predicted) | ChemicalBook |

| Density | 1.022 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility & Partitioning | ||

| Solubility | Soluble in common organic solvents.[2] | [2] |

| XLogP3 | 1.9 | [3] |

| Safety Information | ||

| Signal Word | Warning | [5] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of a tert-butylbenzene precursor followed by the reduction of the nitro groups.

Conceptual Synthesis Pathway

A general and logical pathway for the synthesis of this compound starts from tert-butylbenzene. This precursor is first dinitrated to yield 4-tert-butyl-1,2-dinitrobenzene. The dinitro compound is then reduced to the corresponding diamine. This multi-step process is a common strategy for introducing ortho-diamine functionalities on an aromatic ring.

Applications in Polymer Chemistry

A significant application of this compound is in the synthesis of high-performance polymers such as polyimides and polyamides.[6] The incorporation of the tert-butyl group enhances the solubility of the resulting polymers, a desirable property for processing and film casting.[7]

Experimental Protocol: Synthesis of a Polyimide

The following is a representative protocol for the synthesis of a polyimide using a diamine monomer structurally related to this compound. This two-step process involves the formation of a poly(amic acid) intermediate, followed by chemical imidization.

Materials:

-

Diamine monomer (e.g., a derivative of this compound)

-

Aromatic tetracarboxylic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, mechanical stirrer, etc.)

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, add an equimolar amount of the dianhydride (e.g., 6FDA) in portions.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.

-

Heat the mixture to 100 °C and maintain for 1 hour to effect complete imidization.

-

After cooling to room temperature, the polyimide product will precipitate.

-

Collect the precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.

-

Workflow for Polyimide Synthesis

The synthesis of polyimides from this compound derivatives follows a structured workflow, which can be visualized as follows:

Role in Drug Development and Medicinal Chemistry

Aromatic diamines are important scaffolds in medicinal chemistry. While direct biological activity data for this compound is not extensively published, its derivatives are of interest in drug discovery. For instance, complex molecules incorporating a tert-butylphenyl moiety have been investigated for their potential as inhibitors of enzymes like β-secretase and acetylcholinesterase, which are relevant in the study of Alzheimer's disease.[8] Furthermore, other complex derivatives have been shown to induce pro-apoptotic activity in cancer cell lines through the modulation of signaling pathways such as STAT3, Src, and AKT.[9]

The core structure of this compound serves as a versatile starting material for creating libraries of compounds for screening in various disease models. Its two amino groups allow for the construction of heterocyclic systems, which are prevalent in many active pharmaceutical ingredients.[10]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, vapor, mist, or gas.

-

Store in a cool, dry place in a tightly sealed container.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with established applications in polymer science and potential for broader use in medicinal chemistry and materials science. Its unique combination of a bulky, solubilizing tert-butyl group and reactive diamine functionalities makes it a compound of interest for researchers and developers in these fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into its biological activities and applications in novel materials is warranted.

References

- 1. Synthesis and Properties of Polyimides Containing Tert-Buty Group | Scientific.Net [scientific.net]

- 2. CAS 68176-57-8: 4-tert-Butylbenzene-1,2-diamine [cymitquimica.com]

- 3. 4-Tert-butylbenzene-1,2-diamine | C10H16N2 | CID 432708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(tert-Butyl)-o-phenylenediamine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 68176-57-8 [sigmaaldrich.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

In-Depth Technical Guide: Physical Properties of 4-tert-butyl-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-1,2-phenylenediamine, a substituted aromatic diamine, serves as a valuable building block in organic synthesis. Its unique structural features, including the electron-donating amino groups and the bulky tert-butyl substituent, make it a precursor for a variety of heterocyclic compounds and a useful component in polymerization processes. This technical guide provides a comprehensive overview of the known physical properties of 4-tert-butyl-1,2-phenylenediamine, outlines general experimental protocols for their determination, and includes a workflow for its physical characterization.

Core Physical Properties

A summary of the key physical and chemical identifiers for 4-tert-butyl-1,2-phenylenediamine is presented below. This data is crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [2][3] |

| Appearance | Brown or purple powder | [1] |

| Melting Point | 98-100 °C | [4] |

| 94.0-104.0 °C (clear melt) | [1] | |

| Boiling Point | Data not available (Predicted: ~280-300 °C) | |

| Density | Data not available | |

| Solubility | Soluble in most common organic solvents. | [4] |

| CAS Number | 68176-57-8 | [1] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of 4-tert-butyl-1,2-phenylenediamine are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of 4-tert-butyl-1,2-phenylenediamine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2 °C/min).

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

Methodology:

-

Approximately 10-20 mg of 4-tert-butyl-1,2-phenylenediamine is placed in a series of test tubes.

-

To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added.

-

The tubes are agitated or vortexed for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

The solubility is visually assessed and categorized as soluble, partially soluble, or insoluble.

Purity Determination by Gas Chromatography (GC)

Objective: To assess the purity of a sample of 4-tert-butyl-1,2-phenylenediamine.

Methodology:

-

A standard solution of the compound is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

A small volume (e.g., 1 µL) of the solution is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a flame ionization detector (FID).

-

The column temperature is programmed to ramp up to ensure separation of the target compound from any impurities.

-

The area of the peak corresponding to 4-tert-butyl-1,2-phenylenediamine is compared to the total area of all peaks to calculate the percentage purity.[1]

Spectral Data

As of the latest literature review, publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4-tert-butyl-1,2-phenylenediamine are not readily accessible. The characterization of this compound would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to identify the chemical environment of the hydrogen atoms in the molecule, showing characteristic signals for the aromatic protons, the amino protons, and the tert-butyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon skeleton of the molecule, with distinct peaks for the aromatic carbons and the carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: Would reveal the presence of functional groups, particularly the N-H stretching vibrations of the primary amine groups and C-H stretches of the aromatic ring and the alkyl group.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.

For novel batches of this compound, it is imperative for researchers to acquire this full suite of spectral data for comprehensive characterization and to confirm its identity and purity.

Visualized Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of 4-tert-butyl-1,2-phenylenediamine.

Safety and Handling

4-tert-butyl-1,2-phenylenediamine should be handled with care in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. The compound is sensitive to air and should be stored in a tightly sealed container under an inert atmosphere.[4]

Conclusion

This technical guide provides a summary of the currently available physical property data for 4-tert-butyl-1,2-phenylenediamine. While key identifiers and some physical properties are well-documented, a notable gap exists in the public domain regarding its boiling point, density, and experimental spectral data. The provided general experimental protocols offer a framework for the determination of these properties. The logical workflow diagram serves as a guide for the systematic characterization of this important chemical intermediate. For any application in research and drug development, it is essential that a comprehensive characterization, including the acquisition of full spectral data, is performed to ensure the identity and purity of the material.

References

- 1. 4-(tert-Butyl)-o-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-(tert-Butyl)-o-phenylenediamine | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(tert-Butyl)-o-phenylenediamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-(tert-butyl)-1,2-benzenediamine IUPAC name

An In-depth Technical Guide to 4-tert-butylbenzene-1,2-diamine

Introduction

4-tert-butylbenzene-1,2-diamine, a key organic compound, is characterized by a benzene ring substituted with a tert-butyl group and two adjacent amino groups.[1] Its IUPAC name is 4-tert-butylbenzene-1,2-diamine.[2][3][4] This molecule serves as a versatile intermediate in the synthesis of a wide array of compounds, including high-performance polymers, specialized dyes, and active pharmaceutical ingredients (APIs).[1][5][6] The strategic placement of its functional groups, particularly the sterically hindering tert-butyl group, imparts unique reactivity and solubility characteristics, making it a subject of interest for researchers in medicinal chemistry and materials science.[1][5] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in modern organic synthesis.

Chemical and Physical Properties

The fundamental properties of 4-tert-butylbenzene-1,2-diamine are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | 4-tert-butylbenzene-1,2-diamine[2][3][4] |

| Synonyms | 4-tert-Butyl-1,2-diaminobenzene, 4-(tert-Butyl)-o-phenylenediamine[1][2] |

| CAS Number | 68176-57-8[1][2][3][7] |

| Molecular Formula | C₁₀H₁₆N₂[1][2][3] |

| Molecular Weight | 164.25 g/mol [3][5][7] |

| Appearance | Brown or purple powder/solid[2][7] |

| Melting Point | 94.0-104.0 °C[2] |

| Boiling Point | 290.5 °C at 760 mmHg[5][8] |

| Solubility | Soluble in most common organic solvents.[1][3] |

| Purity | Typically available in 97% purity.[2][7] |

Synthesis of 4-tert-butylbenzene-1,2-diamine

A common synthetic route to 4-tert-butylbenzene-1,2-diamine involves a three-step process starting from tert-butylbenzene: dinitration followed by reduction.

Caption: Synthetic workflow for 4-tert-butylbenzene-1,2-diamine.

Experimental Protocols

Step 1: Dinitration of tert-butylbenzene

This procedure outlines the dinitration of tert-butylbenzene to yield 1-tert-butyl-2,4-dinitrobenzene.

-

To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid, cooled in an ice bath, slowly add tert-butylbenzene dropwise.[1]

-

Maintain the reaction temperature between 15-20°C during the addition.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture over crushed ice and water.

-

The resulting precipitate, 1-tert-butyl-2,4-dinitrobenzene, is collected by filtration, washed with cold water until neutral, and then dried.

Step 2: Reduction of 1-tert-butyl-2,4-dinitrobenzene

This protocol describes the reduction of the dinitro intermediate to the final product, 4-tert-butylbenzene-1,2-diamine.

-

Suspend 1-tert-butyl-2,4-dinitrobenzene in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, filter the hot solution to remove the iron and iron oxides.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 4-tert-butylbenzene-1,2-diamine. Further purification can be achieved by recrystallization or column chromatography.

Applications in Catalysis

4-tert-butylbenzene-1,2-diamine and its derivatives have emerged as effective ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann-type C-N and C-O bond formations. These diamine ligands coordinate to the copper center, enhancing its catalytic activity and allowing the reactions to proceed under milder conditions than traditional Ullmann reactions.

The active catalytic species is an electron-rich anionic complex, which facilitates rapid oxidative addition even at room temperature. The steric bulk of the tert-butyl group can influence the selectivity and efficiency of the catalytic process.

Caption: Generalized catalytic cycle for a copper-diamine catalyzed cross-coupling reaction.

General Experimental Protocol for Ullmann-Type C-N Coupling

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the amine nucleophile, a copper(I) salt (e.g., CuI), 4-tert-butylbenzene-1,2-diamine as the ligand, and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Stir the reaction mixture at the desired temperature (which can range from room temperature to elevated temperatures depending on the substrates) until the starting materials are consumed, as monitored by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate the desired coupled product.

References

- 1. stmarys-ca.edu [stmarys-ca.edu]

- 2. US3927127A - Nitration process - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

Solubility Profile of 4-(tert-butyl)benzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(tert-butyl)benzene-1,2-diamine, a key intermediate in the synthesis of high-performance polymers and specialty dyes. Due to its molecular structure, featuring both a hydrophobic tert-butyl group and hydrophilic amino functionalities, its solubility is a critical parameter in process development, formulation, and various applications.

Qualitative Solubility Summary

This compound is a solid at room temperature and is generally described as being soluble in organic solvents.[1] The polarity of the solvent plays a significant role in its solubility.[1] Qualitative assessments indicate greater solubility in polar organic solvents such as alcohols and ethers, where the amino groups can engage in hydrogen bonding.[2] The presence of the bulky, non-polar tert-butyl group influences its interaction with various solvents and can enhance solubility in less polar organic media compared to unsubstituted benzene-1,2-diamine.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino groups can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents can solvate the polar amino groups, while the organic character accommodates the benzene ring and tert-butyl group. Polyimides derived from related diamines are soluble in solvents like NMP and DMAc.[3][4] |

| Non-Polar | Toluene, Hexane | Low to Moderate | The hydrophobic tert-butyl group and benzene ring will interact favorably with non-polar solvents, but the polar amino groups will limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity that can accommodate both the polar and non-polar features of the molecule. |

Experimental Protocols for Solubility Determination

To establish precise solubility data, standardized experimental protocols are necessary. The following sections detail established methodologies that can be applied to determine the quantitative solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.

-

Separation: The saturated solution is carefully filtered to remove all undissolved solid. A syringe filter with a compatible membrane (e.g., PTFE for organic solvents) is recommended to avoid solvent loss and ensure complete removal of particulates.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

Logical Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility measurement.

UV/Vis Spectrophotometry

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a sensitive method for determining solubility. This compound, as an aromatic compound, is expected to have a distinct UV absorbance profile.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: After filtration, a small, accurately measured volume of the saturated filtrate is diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.

Experimental Workflow for UV/Vis Solubility Determination

Caption: UV/Vis spectrophotometry workflow for solubility.

Applications in Synthesis

The solubility of this compound is crucial for its use as a monomer in polymerization reactions. A homogenous reaction mixture is often required for achieving high molecular weight polymers.

Synthesis of High-Performance Polyimides

This compound can be used as a diamine monomer in the synthesis of polyimides. The bulky tert-butyl group can increase the solubility of the resulting polyimide by disrupting chain packing. The general synthesis is a two-step process.

Two-Step Polyimide Synthesis Workflow

Caption: General workflow for polyimide synthesis.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform quantitative solubility studies using the detailed protocols provided. This will ensure optimal reaction conditions and product quality in drug development and materials science.

References

- 1. CAS 68176-57-8: 4-tert-Butylbenzene-1,2-diamine [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group -Elastomers and Composites | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

1H NMR spectrum of 4-(tert-butyl)benzene-1,2-diamine

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(tert-butyl)benzene-1,2-diamine

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The information presented is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent groups on chemical shifts and typical coupling constants in aromatic systems.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Protons of tert-butyl group | ~ 1.30 | 9H | Singlet (s) | - |

| Protons of two amine groups (-NH₂) | ~ 3.5 - 4.5 | 4H | Broad Singlet (br s) | - |

| Aromatic Proton (H-3) | ~ 6.65 | 1H | Doublet (d) | J_ortho_ ≈ 8.0 Hz |

| Aromatic Proton (H-6) | ~ 6.70 | 1H | Doublet of Doublets (dd) | J_ortho_ ≈ 8.0 Hz, J_meta_ ≈ 2.0 Hz |

| Aromatic Proton (H-5) | ~ 6.80 | 1H | Doublet (d) | J_meta_ ≈ 2.0 Hz |

Detailed Spectral Analysis

The predicted ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

tert-Butyl Protons

The nine protons of the tert-butyl group are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet in the upfield region of the spectrum, typically around 1.30 ppm.[1] This signal is characteristically intense due to the integration of nine protons.[1]

Amine Protons

The four protons of the two amino groups (-NH₂) are expected to produce a broad singlet in the region of 3.5 to 4.5 ppm. The chemical shift of amine protons can be variable and is influenced by factors such as solvent, concentration, and temperature, which affect hydrogen bonding and exchange rates.[2] The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

Aromatic Protons

The aromatic region of the spectrum is the most complex, showing signals for the three protons on the benzene ring. The electron-donating nature of the two amino groups and the tert-butyl group causes these protons to be shielded and resonate at relatively upfield chemical shifts for aromatic protons.[3] The predicted splitting pattern arises from spin-spin coupling between adjacent protons.

-

H-3: This proton is coupled only to H-4 (which is a substituted carbon) and H-2 (which is a substituted carbon). It is coupled to H-6 via a four-bond coupling which is typically too small to be resolved. It is coupled to H-5 via a meta-coupling. However, the primary coupling will be with H-6 (ortho). Therefore, it is expected to appear as a doublet with a typical ortho coupling constant (J_ortho_) of approximately 8.0 Hz.[4][5][6]

-

H-6: This proton is coupled to H-5 (ortho) and H-3 (meta). This will result in a doublet of doublets, with a large ortho coupling constant (J_ortho_ ≈ 8.0 Hz) and a smaller meta coupling constant (J_meta_ ≈ 2.0 Hz).[4][5][6]

-

H-5: This proton is coupled to H-6 (ortho) and H-3 (para). The para coupling is generally very small (0-1 Hz) and often not resolved.[4] Thus, the signal for H-5 is expected to be a doublet due to meta coupling with H-3 (J_meta_ ≈ 2.0 Hz).

The logical relationship of the spin-spin coupling between the aromatic protons is illustrated in the following diagram:

Experimental Protocol

The following is a standard experimental protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for many organic molecules.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[8]

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. For quantitative measurements, a longer relaxation delay may be necessary.[9]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The key features are the characteristic singlet of the tert-butyl group, the broad signal of the amine protons, and the distinct splitting pattern of the three aromatic protons, which allows for their unambiguous assignment. This guide provides the necessary data and protocols for the effective use of ¹H NMR in the analysis of this important chemical intermediate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Nmr Aromatic Proton Coupling | University of Pennsylvania - Edubirdie [edubirdie.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 4-tert-butyl-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-tert-butyl-o-phenylenediamine. Due to the limited availability of specific stability data for this compound in public literature, this guide combines information on closely related aromatic diamines with a detailed framework for establishing a robust stability profile through experimental studies.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-tert-butylbenzene-1,2-diamine |

| Synonyms | 4-tert-butyl-1,2-phenylenediamine, 4-TBOPD |

| CAS Number | 68176-57-8 |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Appearance | Typically a solid that may range from light brown to purple.[1] May darken upon storage. |

| Solubility | Soluble in most common organic solvents.[2] |

| Melting Point | 94.0-104.0 °C[1] |

Summary of Stability and Recommended Storage

Based on available safety data sheets and information for analogous compounds like o-phenylenediamine, 4-tert-butyl-o-phenylenediamine is considered to be stable under recommended storage conditions but is susceptible to degradation.[2]

| Parameter | Recommendation |

| General Stability | Stable under recommended storage conditions.[2] However, aromatic diamines are generally susceptible to oxidation, which can be accelerated by exposure to air and light.[3] |

| Storage Temperature | Store in a cool place.[2] For long-term storage, refrigeration at 2-8 °C is recommended. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[2] Use of amber or opaque containers is advised to protect from light. |

| Incompatibilities | Keep away from strong oxidizing agents.[2] |

| Handling Precautions | Toxic in contact with skin, harmful if swallowed or inhaled.[2] May cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Handle in a well-ventilated area or under a fume hood. |

Potential Degradation Pathways

The primary degradation pathway for 4-tert-butyl-o-phenylenediamine is expected to be oxidation. Aromatic amines are known to undergo oxidation in the presence of air (oxygen), especially when exposed to light or elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of the material over time. The ortho-diamine functionality is particularly susceptible to oxidation, which can lead to the formation of diimines and further polymerization products.

Proposed Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for 4-tert-butyl-o-phenylenediamine, a series of experimental studies are recommended. These include forced degradation studies, the development of a stability-indicating analytical method, and a long-term stability study.

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing a stability-indicating analytical method.[4][5][6][7][8]

Objective: To intentionally degrade the 4-tert-butyl-o-phenylenediamine sample under more severe conditions than accelerated stability testing to identify likely degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of 4-tert-butyl-o-phenylenediamine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]

-

Thermal Degradation: Store the solid sample at 105°C for 48 hours.

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (see section 4.2). The goal is to achieve 5-20% degradation of the parent compound.[7]

A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.[14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Objective: To develop and validate an HPLC method that can separate and quantify 4-tert-butyl-o-phenylenediamine from its potential degradation products and any process-related impurities.

Proposed HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Photodiode Array (PDA) detector at an appropriate wavelength (to be determined by UV scan) and Mass Spectrometry (MS) for peak identification. |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Objective: To evaluate the stability of 4-tert-butyl-o-phenylenediamine under recommended long-term storage conditions.

Methodology:

-

Sample Packaging: Store the solid 4-tert-butyl-o-phenylenediamine in its intended container-closure system (e.g., amber glass vial with a screw cap, under nitrogen).

-

Storage Conditions:

-

Long-Term: 2-8°C

-

Accelerated: 25°C / 60% RH (Relative Humidity) and 40°C / 75% RH

-

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using the validated stability-indicating HPLC method.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of 4-tert-butyl-o-phenylenediamine.[16][17][18][19]

-

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, purity, and other thermal events.

A typical TGA/DSC analysis would involve heating a small sample of 4-tert-butyl-o-phenylenediamine in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) to determine its decomposition temperature and melting endotherm.

Conclusion and Recommendations

4-tert-butyl-o-phenylenediamine is a chemical that requires careful handling and storage to maintain its purity and stability. It is particularly sensitive to oxidation, which is exacerbated by exposure to air, light, and elevated temperatures. For optimal stability, it is recommended to:

-

Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen).

-

Maintain storage temperatures in a cool, refrigerated environment (2-8°C).

-

Avoid contact with strong oxidizing agents.

-

Conduct appropriate stability studies, as outlined in this guide, to establish a definitive shelf-life and to understand its degradation profile in the context of its intended application.

By following these guidelines and implementing a robust stability testing program, researchers, scientists, and drug development professionals can ensure the quality and integrity of 4-tert-butyl-o-phenylenediamine for their work.

References

- 1. 4-(tert-Butyl)-o-phenylenediamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-(tert-Butyl)-o-phenylenediamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. osha.gov [osha.gov]

- 4. ijrpp.com [ijrpp.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. acdlabs.com [acdlabs.com]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. jordilabs.com [jordilabs.com]

- 12. researchgate.net [researchgate.net]

- 13. ikev.org [ikev.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 17. azom.com [azom.com]

- 18. aso-labor.de [aso-labor.de]

- 19. tainstruments.com [tainstruments.com]

The Dual Nature of Bulk: An In-depth Technical Guide to the Electronic Effects of the tert-Butyl Group in Aromatic Amines

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic effects of the tert-butyl group on the chemical and physical properties of aromatic amines. Directed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of inductive, resonance, and steric effects, supported by quantitative data, detailed experimental methodologies, and logical pathway visualizations. The tert-butyl group, often considered a sterically demanding and electronically simple substituent, reveals a more complex character upon closer examination, influencing basicity, spectroscopic properties, and reactivity in electrophilic aromatic substitution reactions.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent is quantitatively described by Hammett constants, which dissect the effect into inductive and resonance components based on the substituent's position on the aromatic ring.

Hammett Substituent Constants

The tert-butyl group is generally considered a weak electron-donating group. This is primarily attributed to its positive inductive effect (+I), where the electron density from the three methyl groups is pushed towards the aromatic ring. Hyperconjugation, though less significant than for a methyl group due to the absence of α-hydrogens, may also play a minor role. The accepted Hammett constants for the tert-butyl group are summarized in Table 1. A negative value indicates electron donation relative to hydrogen.

| Parameter | Value | Description |

| Hammett Constant (σp) | -0.20 | Represents the electronic effect at the para position, reflecting a combination of inductive and resonance effects. The negative value signifies an overall electron-donating character. |

| Hammett Constant (σm) | -0.10 | Represents the electronic effect at the meta position, which is primarily inductive. The smaller negative value compared to σp indicates a weaker electron-donating effect without the direct influence of resonance. |

Basicity of tert-Butyl Substituted Anilines (pKa)

The basicity of an aromatic amine is a direct measure of the availability of the nitrogen lone pair to accept a proton. Electron-donating groups increase the electron density on the nitrogen, thereby increasing basicity (and the pKa of the conjugate acid). The tert-butyl group's +I effect is expected to increase the basicity of aniline. However, steric factors, particularly in the ortho position, can significantly alter this trend.

Table 2 presents the pKa values for the conjugate acids of aniline and its tert-butylated isomers. A higher pKa value corresponds to a stronger base.

| Compound | pKa (in H2O) | Relative Basicity |

| Aniline | 4.60 | Reference |

| 2-tert-Butylaniline | 4.09 | Weaker |

| 3-tert-Butylaniline | 4.66 | Slightly Stronger |

| 4-tert-Butylaniline | 4.92 | Stronger |

The data reveals that the para- and meta-isomers are indeed more basic than aniline, consistent with the electron-donating inductive effect of the tert-butyl group. The para-isomer shows the strongest basicity, benefiting from the full +I effect. Conversely, the ortho-isomer is significantly less basic than aniline. This phenomenon, known as the "ortho effect," is a result of steric hindrance. The bulky tert-butyl group interferes with the solvation of the anilinium ion and may cause the amino group to twist out of the plane of the ring, disrupting resonance.

Spectroscopic Signature of the tert-Butyl Group

The electronic perturbations caused by the tert-butyl group are clearly observable in the spectroscopic properties of the aromatic amine.

13C NMR Spectroscopy

The 13C NMR chemical shifts of the aromatic carbons provide a sensitive probe of the electron density distribution within the benzene ring. Electron-donating groups cause an upfield shift (lower ppm) of the ortho and para carbons due to increased electron density from resonance and inductive effects. The chemical shifts for the aromatic carbons of tert-butyl anilines are presented in Table 3.

| Carbon | Aniline (δ, ppm) | 2-tert-Butylaniline (δ, ppm) | 3-tert-Butylaniline (δ, ppm) | 4-tert-Butylaniline (δ, ppm) |

| C1 (C-NH2) | 146.7 | 145.4 | 147.0 | 144.1 |

| C2 | 118.6 | 134.1 | 115.4 | 114.7 |

| C3 | 129.3 | 126.6 | 151.7 | 129.3 |

| C4 | 115.2 | 126.9 | 114.2 | 142.0 |

| C5 | 129.3 | 122.2 | 129.1 | 129.3 |

| C6 | 118.6 | 118.8 | 118.2 | 114.7 |

| C(CH3)3 | - | 34.2 | 34.6 | 34.0 |

| C(CH3)3 | - | 30.1 | 31.4 | 31.5 |

Note: Assignments are based on interpretation of publicly available spectra from PubChem and established substituent effects. C1 is the carbon bearing the amino group.

Infrared (IR) Spectroscopy

The N-H stretching frequencies in the IR spectrum of an amine are influenced by the electronic environment of the nitrogen atom. Electron-donating groups tend to decrease the N-H bond strength, leading to a shift to lower wavenumbers (cm-1). Primary aromatic amines typically show two distinct N-H stretching bands: an asymmetric (νas) and a symmetric (νs) stretch.

| Compound | Asymmetric N-H Stretch (νas, cm-1) | Symmetric N-H Stretch (νs, cm-1) |

| Aniline | ~3442 | ~3360 |

| tert-Butylanilines (general) | 3400 - 3500 | 3300 - 3400 |

While specific comparative data for all three isomers is sparse, the general trend is that electron-donating groups slightly lower the N-H stretching frequencies. The bulky nature of the tert-butyl group can also influence the vibrational modes.

Influence on Reactivity: Electrophilic Aromatic Substitution

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The tert-butyl group, being electron-donating, further enhances the reactivity of the ring. However, its steric bulk plays a crucial role in determining the regioselectivity of the substitution.

For 4-tert-butylaniline, electrophilic attack is directed to the ortho positions (relative to the amino group). In the case of 3-tert-butylaniline, the amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), with the tert-butyl group at position 3 having a minor influence on the directing effect.

The most interesting case is 2-tert-butylaniline. While the amino group strongly directs incoming electrophiles to the para position (position 4), substitution at the other ortho position (position 6) is severely hindered by the adjacent bulky tert-butyl group. This steric hindrance makes the para-substituted product the overwhelmingly major product in most EAS reactions.

Visualizing the Interplay of Effects

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Experimental Protocols

Determination of Hammett Constants (σ)

This protocol outlines the determination of a substituent constant (e.g., for the p-tert-butyl group) by measuring the pKa of the corresponding substituted benzoic acid.

Principle: The Hammett equation is defined as log(K/K0) = σρ. For the ionization of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. Therefore, σ = log(K/K0) = pKa0 - pKa, where pKa0 is for benzoic acid and pKa is for the substituted benzoic acid.

Methodology:

-

Solution Preparation: Prepare 0.01 M solutions of both benzoic acid and p-tert-butylbenzoic acid in a suitable solvent system (e.g., 50:50 ethanol:water) to ensure solubility. Prepare a standardized 0.1 M solution of NaOH.

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stirrer.

-

Data Collection: Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition (e.g., 0.2 mL) of the base.

-

Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the point where [acid] = [conjugate base].

-

pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Determine the pKa for both benzoic acid and p-tert-butylbenzoic acid.

-

Calculation of σ: Calculate the Hammett constant using the formula: σp = pKa(benzoic acid) - pKa(p-tert-butylbenzoic acid).

Kinetic Study of Electrophilic Aromatic Substitution: Bromination

This protocol provides a general framework for studying the kinetics of the bromination of a substituted aniline, such as 4-tert-butylaniline, to determine the effect of the substituent on the reaction rate.

Principle: The rate of an EAS reaction is dependent on the nucleophilicity of the aromatic ring. The reaction rate can be monitored over time by measuring the disappearance of a reactant or the appearance of a product, often using spectroscopic methods. Due to the high reactivity of anilines, the amino group is often first protected as an acetanilide to prevent polysubstitution and oxidation.

Methodology:

-

Synthesis of N-acetyl-4-tert-butylaniline: React 4-tert-butylaniline with acetic anhydride to form the corresponding acetanilide. Purify the product by recrystallization.

-

Reaction Setup: In a reaction vessel maintained at a constant temperature, dissolve a known concentration of N-acetyl-4-tert-butylaniline in a suitable solvent (e.g., glacial acetic acid).

-

Initiation of Reaction: Prepare a solution of bromine in the same solvent. At time t=0, add a known concentration of the bromine solution to the acetanilide solution and begin monitoring.

-

Monitoring the Reaction: The disappearance of bromine can be monitored using UV-Vis spectrophotometry by following the decrease in absorbance at a wavelength where bromine absorbs strongly. Alternatively, aliquots can be taken at specific time intervals, the reaction quenched (e.g., with sodium thiosulfate), and the concentration of remaining bromine determined by titration.

-

Data Analysis: Determine the initial rate of the reaction from the change in concentration versus time. By varying the initial concentrations of the acetanilide and bromine, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined.

-

Comparative Analysis: The rate constant for the bromination of N-acetyl-4-tert-butylaniline can be compared to that of acetanilide (obtained under identical conditions) to quantitatively assess the activating effect of the tert-butyl group.

Conclusion

The tert-butyl group, while sterically imposing, exerts a modest but measurable electron-donating effect on aromatic amines. In the meta and para positions, this +I effect increases the basicity of the aniline nitrogen and activates the aromatic ring towards electrophilic attack. However, in the ortho position, the group's steric bulk dominates its electronic properties, leading to a significant decrease in basicity due to the "ortho effect" and providing strong steric hindrance that directs electrophilic substitution to the para position. These nuanced effects, quantifiable through pKa measurements, spectroscopic shifts, and reaction kinetics, are of critical importance for the rational design of molecules in pharmaceuticals and materials science where precise control over reactivity and physical properties is paramount.

A Technical Guide to 4-(tert-butyl)benzene-1,2-diamine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block: Commercial Availability, Synthesis, and Applications in Medicinal Chemistry

Introduction

4-(tert-butyl)benzene-1,2-diamine is an aromatic diamine that serves as a crucial building block in organic synthesis, particularly in the development of heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring a sterically hindering tert-butyl group, influences the physicochemical properties and biological activity of its derivatives. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is available in quantities ranging from milligrams to kilograms to accommodate both research and development needs. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound, 4-tert-butyl-1,2-benzenediamine | 68176-57-8 | 97% | Varies |

| Thermo Fisher Scientific | 4-(tert-Butyl)-o-phenylenediamine, 97% | 68176-57-8 | 97% | 250 mg, 1 g, 5 g |

| CymitQuimica | 4-tert-Butylbenzene-1,2-diamine | 68176-57-8 | ≥95%, 97% | Varies |

| MySkinRecipes | This compound | 68176-57-8 | 97% | 250mg, 1g, 5g, 25g, 100g |

| CROCHEM | This compound | 68176-57-8 | NLT 98.00% or 99.00% | Inquiry for quote |

| Pharmaffiliates | This compound | 68176-57-8 | Not Specified | Inquiry for quote |

Synthesis of this compound

The most common synthetic route to this compound involves the reduction of the corresponding nitroaniline precursor, 4-tert-butyl-2-nitroaniline. Several reduction methods can be employed, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Experimental Protocol: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

Materials:

-

4-tert-butyl-2-nitroaniline

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-tert-butyl-2-nitroaniline (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Experimental Protocol: Reduction with Tin(II) Chloride

This classical method is a reliable alternative to catalytic hydrogenation.[1][2]

Materials:

-

4-tert-butyl-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-tert-butyl-2-nitroaniline (1 equivalent) and ethanol.

-

Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, making them attractive scaffolds for medicinal chemists.[3]

Synthesis of Quinoxaline Derivatives

The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common and efficient method for the synthesis of quinoxalines. The tert-butyl group on the benzene ring of this compound can impart desirable properties to the resulting quinoxaline derivatives, such as increased lipophilicity and metabolic stability.

dot

Caption: General synthesis of 6-(tert-butyl)quinoxaline derivatives.

Pharmacological Relevance of Quinoxalines

Quinoxaline derivatives synthesized from this compound are being investigated for various therapeutic applications. The specific substitution pattern on the quinoxaline ring, influenced by the starting materials, dictates the biological activity.

Signaling Pathways and Logical Relationships

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly quinoxalines, have been shown to interact with various biological targets and signaling pathways. The following diagram illustrates a logical workflow from the starting material to its potential therapeutic applications.

dot

Caption: Drug development workflow starting from this compound.

Conclusion

This compound is a readily available and valuable building block for the synthesis of pharmacologically relevant quinoxaline derivatives. Its synthesis from the corresponding nitroaniline is straightforward, with established protocols for both catalytic hydrogenation and chemical reduction. The versatility of this diamine in condensation reactions allows for the creation of diverse libraries of quinoxalines for screening in drug discovery programs. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for the rational design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 4-tert-butyl-1,2-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butyl-1,2-diaminobenzene, a versatile aromatic diamine. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its current and potential applications, particularly in the realm of chemical synthesis and materials science.

Core Properties and Data

4-tert-butyl-1,2-diaminobenzene, also known as 4-tert-butyl-o-phenylenediamine, is a substituted aromatic amine with the molecular formula C₁₀H₁₆N₂. Its chemical structure features a benzene ring substituted with two adjacent amino groups and a tert-butyl group. This substitution pattern imparts specific solubility and reactivity characteristics to the molecule.

| Property | Value | Reference |

| Molecular Weight | 164.25 g/mol | [1][2] |

| Chemical Formula | C₁₀H₁₆N₂ | [1][2] |

| CAS Number | 68176-57-8 | [1][2] |

| Appearance | Brown or purple powder | [3] |

| Melting Point | 94.0-104.0 °C | [3] |

| Purity | ≥96.0% (GC) | [3] |

| Solubility | Soluble in most common organic solvents. |

Synthesis and Purification

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic pathway for 4-tert-butyl-1,2-diaminobenzene.

Experimental Protocols

Purification by Column Chromatography (General Protocol):

Column chromatography is a standard method for purifying organic compounds. For 4-tert-butyl-1,2-diaminobenzene, a silica gel stationary phase would be appropriate.

-

Slurry Preparation: A slurry is prepared by mixing silica gel with a non-polar solvent, such as hexane.

-

Column Packing: The slurry is poured into a glass column and allowed to settle, forming a uniform packed bed. A layer of sand can be added to the top to prevent disturbance of the silica bed.

-

Sample Loading: The crude 4-tert-butyl-1,2-diaminobenzene is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the column.

-

Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column. The different components of the crude mixture will travel down the column at different rates.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: The fractions containing the pure 4-tert-butyl-1,2-diaminobenzene are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of 4-tert-butyl-1,2-diaminobenzene would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.2-1.5 ppm. The aromatic protons would appear as a set of multiplets in the aromatic region (typically 6.5-7.5 ppm). The protons of the two amino groups would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as signals for the aromatic carbons.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to determine the purity of the compound.

-

Method: A reversed-phase HPLC method would be suitable. A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water, with a UV detector set to an appropriate wavelength to detect the aromatic ring. A gradient elution, where the proportion of acetonitrile is gradually increased, would likely provide good separation of the desired product from any impurities.

Applications

Currently, the primary documented application of 4-tert-butyl-1,2-diaminobenzene is in the field of polymer chemistry. It has been used as a co-catalyst for the polymerization of o-phenylenediamine and its derivatives. It is also described as an inhibitor for the polymerization of phenylenediamines and other monomers containing an amine group. This inhibitory effect is thought to arise from the formation of a hydrophobic complex with the monomer, which blocks access to the active site of the polymerizing enzyme.

While there is limited information in the public domain regarding the biological activities of 4-tert-butyl-1,2-diaminobenzene itself, its structural motif as a substituted diaminobenzene suggests potential for exploration in medicinal chemistry. Diaminobenzene derivatives are known to be precursors for the synthesis of various heterocyclic compounds, some of which have demonstrated biological activity. Further research is needed to explore the potential of 4-tert-butyl-1,2-diaminobenzene and its derivatives in drug discovery.

Safety and Handling

4-tert-butyl-1,2-diaminobenzene is classified as a toxic solid. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Logical Relationship Diagram

Caption: Interrelationships of properties, synthesis, analysis, and applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-tert-Butylquinoxalines from 4-(tert-Butyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide range of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point in medicinal chemistry and drug discovery. The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This document provides detailed application notes and protocols for the synthesis of quinoxaline derivatives using 4-(tert-butyl)benzene-1,2-diamine as a key starting material, with a focus on producing compounds with potential applications in drug development, particularly as kinase inhibitors.

Synthesis of 6-tert-Butyl-2,3-diphenylquinoxaline: A Key Intermediate

The condensation of this compound with benzil is a primary method to synthesize 6-tert-butyl-2,3-diphenylquinoxaline. This reaction can be carried out under various conditions, often employing a catalyst to improve reaction rates and yields.

General Reaction Scheme

Caption: General synthesis of 6-tert-butyl-2,3-diphenylquinoxaline.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for the synthesis of 6-tert-butyl-2,3-diphenylquinoxaline under different catalytic conditions.

| Protocol | Reactant 1 (1 mmol) | Reactant 2 (1 mmol) | Catalyst (mol%) | Solvent (mL) | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | This compound | Benzil | NH4Cl (50) | Methanol (5) | Room Temp | 15 min | 98 | [1] |

| 2 | This compound | Benzil | Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 h | High (not specified) | [2] |

| 3 | This compound | Benzil | None (catalyst-free) | Ethanol | Reflux | 5-10 h | Good (not specified) | [3] |

Experimental Protocols

Protocol 1: Ammonium Chloride Catalyzed Synthesis at Room Temperature[1]

This protocol offers a mild, efficient, and environmentally friendly approach to the synthesis of 6-tert-butyl-2,3-diphenylquinoxaline.

Materials:

-

This compound (1 mmol, 164.25 mg)

-

Benzil (1 mmol, 210.23 mg)

-

Ammonium chloride (NH4Cl) (0.5 mmol, 26.75 mg)

-

Methanol (5 mL)

-

Distilled water

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a stirred solution of benzil (1 mmol) in methanol (5 mL), add this compound (1 mmol) and ammonium chloride (50 mol%).

-

Stir the mixture at room temperature for 15 minutes.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (20 mL).

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the pure product.

Protocol 2: Acetic Acid Catalyzed Synthesis under Reflux[2]

A classic and widely used method for quinoxaline synthesis.

Materials:

-

This compound (1 mmol, 164.25 mg)

-

Benzil (1 mmol, 210.23 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

-

Dissolve this compound and benzil in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be partially evaporated to induce crystallization.

-

Recrystallize the crude product from ethanol to obtain pure 6-tert-butyl-2,3-diphenylquinoxaline.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

Quinoxaline derivatives have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][5] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][6]

PI3K/Akt/mTOR Signaling Pathway Inhibition by a Quinoxaline Derivative

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]